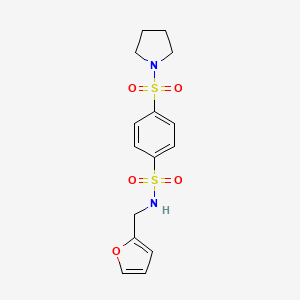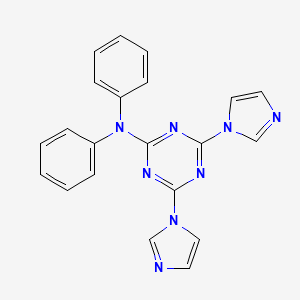
4,6-bis(1-imidazolyl)-N,N-diphenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-bis(1-imidazolyl)-N,N-diphenyl-1,3,5-triazin-2-amine is a substituted aniline.
Scientific Research Applications
Proton-Conducting Polymers
A study by Tigelaar et al. (2009) explored the synthesis of aromatic poly(ether sulfone)s containing 1,3,5-triazine groups. These polymers, including variants of 4,6-bis(4-hydroxyphenyl)-N,N-diphenyl-1,3,5-triazin-2-amine, demonstrated high thermal stability and good film-forming abilities. They were investigated for use in proton exchange membranes, showcasing their potential in fuel cell applications (Tigelaar et al., 2009).
Metal-Organic Frameworks (MOFs)
Wang et al. (2019) synthesized two Mn-based metal-organic frameworks (MOFs) using triazine and imidazolyl derivatives. These MOFs exhibited distinct topological structures and demonstrated high charge storage capacities, suggesting their utility in battery-type electrodes and hybrid devices (Wang et al., 2019).
Cytotoxic Activity in Cancer Research
Yaguchi et al. (1997) evaluated the in vitro cytotoxic activity of imidazolyl-1,3,5-triazine derivatives on various cancer cell lines. The study revealed significant cytotoxic activity in most cell lines, highlighting the potential of these compounds in cancer treatment (Yaguchi et al., 1997).
Antimicrobial and Antifungal Agents
Almalioti et al. (2013) reported the synthesis of 1,3,5-triazine derivatives with antimicrobial and antifungal properties. These compounds, particularly Ag-NHC complexes, showed effectiveness against various microorganisms, suggesting their potential in combating infections (Almalioti et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
Yang et al. (2021) developed a novel donor-spacer-acceptor structure molecule incorporating 4,6-bis(1-imidazolyl)-N,N-diphenyl-1,3,5-triazin-2-amine for use in OLEDs. The study demonstrated the potential of these compounds in modulating emission spectra and enhancing device performance (Yang et al., 2021).
Photopolymerization in Dental Composites
Song et al. (2014) utilized a triazine derivative as a photo-initiator in the creation of dental composites. The study highlighted the efficient cure rate and higher final conversion compared to traditional systems, indicating the potential of these compounds in dental material science (Song et al., 2014).
Antimalarial Activity
Werbel et al. (1987) synthesized triazine derivatives that exhibited modest antimalarial activity. These compounds offer a foundation for further exploration in the treatment of malaria (Werbel et al., 1987).
Antiproliferative Activity in Cancer Therapy
Shawish et al. (2022) synthesized triazine derivatives with significant antiproliferative activity against various cancer cell lines. The compounds showed potent inhibitory effects on EGFR/PI3K/AKT/mTOR signaling cascades, suggesting their effectiveness in cancer therapy (Shawish et al., 2022).
properties
Product Name |
4,6-bis(1-imidazolyl)-N,N-diphenyl-1,3,5-triazin-2-amine |
|---|---|
Molecular Formula |
C21H16N8 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4,6-di(imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H16N8/c1-3-7-17(8-4-1)29(18-9-5-2-6-10-18)21-25-19(27-13-11-22-15-27)24-20(26-21)28-14-12-23-16-28/h1-16H |
InChI Key |
TVBVXZRVHVVBFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N4C=CN=C4)N5C=CN=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



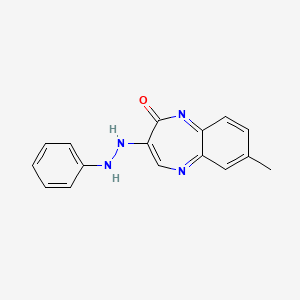
![(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1227218.png)
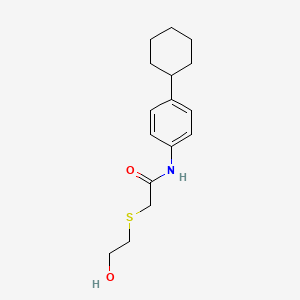
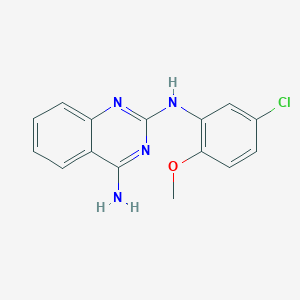
![N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide](/img/structure/B1227222.png)
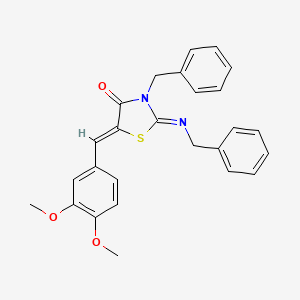

![2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid](/img/structure/B1227232.png)
![3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester](/img/structure/B1227233.png)
![4-Ethyl-14-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene](/img/structure/B1227234.png)
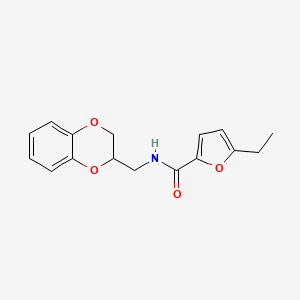
![2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide](/img/structure/B1227236.png)
![N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide](/img/structure/B1227237.png)
